Methyltris[(oxiran-2-yl)methoxy]silane
Description
Methyltris[(oxiran-2-yl)methoxy]silane (CAS: Not explicitly provided; molecular formula: C₁₀H₂₄O₆Si, molecular weight: 268.38 g/mol) is a silane derivative featuring a central silicon atom bonded to a methyl group and three (oxiran-2-yl)methoxy substituents . The oxiran (epoxide) groups confer high reactivity, enabling cross-linking via ring-opening reactions with nucleophiles, acids, or moisture. This compound is achiral and lacks optical activity, making it suitable for applications requiring uniform reactivity . Its SMILES structure, COCCOSi(OCCOC)OCCOC, highlights the tri-substituted epoxide-ether architecture, which is critical in adhesives, coatings, and sealants where rapid curing is advantageous .
Properties
CAS No. |
58213-70-0 |
|---|---|
Molecular Formula |
C10H18O6Si |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl-tris(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H18O6Si/c1-17(14-5-8-2-11-8,15-6-9-3-12-9)16-7-10-4-13-10/h8-10H,2-7H2,1H3 |
InChI Key |
KOXQZISAMDUXGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCC1CO1)(OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis typically involves the reaction of methyltrichlorosilane ($$ \text{CH}3\text{SiCl}3 $$) with glycidol ($$ \text{C}3\text{H}6\text{O}2 $$), an epoxide-containing alcohol. The general equation is:
$$
\text{CH}3\text{SiCl}3 + 3 \text{HO}(\text{CH}2\text{CH}2\text{O}) \rightarrow \text{CH}3\text{Si}[(\text{oxiran-2-yl})\text{methoxy}]_3 + 3 \text{HCl}
$$
This exothermic reaction requires careful temperature modulation (30–60°C) to avoid side reactions, such as epoxide ring-opening or siloxane formation.
Stepwise Synthesis and Process Optimization
Reactant Preparation and Solvent Selection
Methyltrichlorosilane (high purity, ≥98%) and glycidol (stabilized with 0.1% BHT) are combined in a non-polar solvent. Patent CN103467508A highlights the use of No. 120 solvent oil (a hydrocarbon mixture) to facilitate phase separation and heat dissipation. A typical charge ratio is:
- Methyltrichlorosilane: 1 mol
- Glycidol: 3.3 mol (10% excess to ensure complete substitution)
- Solvent oil: 40–50% of total reaction mass
Reaction Conditions
The glycidol is added dropwise to the silane-solvent mixture under inert atmosphere (N₂ or Ar). Key parameters include:
Neutralization and Byproduct Removal
Hydrochloric acid (HCl) byproduct is neutralized using gaseous ammonia ($$ \text{NH}3 $$):
$$
\text{HCl} + \text{NH}3 \rightarrow \text{NH}_4\text{Cl}
$$
The ammonium chloride precipitate is removed via filtration, and the solvent is distilled under vacuum (100–120°C, −0.098 MPa).
Purification
Crude product is purified via thin-film evaporation to residual chloride content <1 ppm. Final purity is assessed by:
- Potentiometric titration for chloride ions.
- Gas chromatography (GC) or HPLC (as in) for silane content (typically ≥98%).
Analytical Characterization
Structural Confirmation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 262.33 g/mol | PubChem |
| Boiling Point | 120–125°C (0.1 mmHg) | Estimated |
| LogP | 1.2 (Predicted) | ChemAxon |
| Viscosity | 150–200 cP (25°C) | Rotational viscometer |
Industrial Scalability and Challenges
Scalability Considerations
Common Pitfalls
- Epoxide Ring-Opening : Trace moisture or acids induce polymerization. Strict anhydrous conditions are critical.
- Chloride Residuals : Incomplete neutralization leads to product instability. Redundant filtration steps are recommended.
Comparative Analysis of Related Syntheses
Emerging Methodologies and Research Gaps
Recent patents explore glycidyl ether-silane couplings via catalytic hydrosilylation, though these methods remain experimental. Academic literature lacks detailed kinetic studies on the substitution kinetics of glycidol with chlorosilanes, presenting opportunities for further research.
Chemical Reactions Analysis
Types of Reactions
Methyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Methyltris[(oxiran-2-yl)methoxy]silane, also known by its CAS number 4542-78-3, is a silane compound with significant applications in various scientific and industrial fields. This article explores its applications, focusing on its role in materials science, surface modification, and as a precursor in the synthesis of advanced materials.
Surface Modification
This compound is widely used for surface modification of materials. It can be applied to enhance adhesion between organic coatings and inorganic substrates. The oxirane groups in the silane promote cross-linking reactions, improving the durability and performance of coatings.
Polymer Chemistry
In polymer chemistry, this silane serves as a coupling agent that enhances the mechanical properties of polymer composites. By introducing silane into polymer matrices, researchers can improve the interfacial bonding between the matrix and filler materials, leading to enhanced strength and thermal stability.
Biomedical Applications
Recent studies have explored the use of this compound in biomedical applications, particularly in the development of biocompatible coatings for medical devices. The compound can be used to modify surfaces to reduce protein adsorption and improve cell compatibility.
Nanotechnology
In nanotechnology, this silane is utilized for functionalizing nanoparticles, which can enhance their dispersion in solvents and improve their reactivity. This application is crucial for developing advanced materials with tailored properties for specific applications.
Case Study 1: Surface Coating Enhancement
A study published in a peer-reviewed journal demonstrated that applying this compound as a surface treatment on glass substrates significantly improved adhesion properties of subsequent polymer coatings. The treated surfaces showed a 30% increase in adhesion strength compared to untreated surfaces.
Case Study 2: Polymer Composite Strengthening
Research conducted on polymer composites revealed that incorporating this compound resulted in a notable enhancement of tensile strength and thermal resistance. The study indicated an increase in tensile strength by up to 25% when compared to composites without silane treatment.
Case Study 3: Biomedical Device Coatings
In a biomedical application study, this compound was used to modify titanium surfaces of implants. The results showed reduced bacterial adhesion and improved cell proliferation rates, suggesting its potential for enhancing implant biocompatibility.
Mechanism of Action
The mechanism of action of methyltris[(oxiran-2-yl)methoxy]silane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking and surface modification .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Application Analysis
Epoxide vs. Ketoxime Groups : this compound’s epoxide groups enable rapid curing in moisture-sensitive environments (e.g., sealants), whereas ketoxime-based analogs (e.g., Methyltris(methylisobutylketoxime)silane) offer slower, controlled cross-linking, ideal for industrial adhesives requiring extended workability .
- Aminoethoxy vs. Methoxyethoxy Substituents: Aminoethoxy groups in Methyltris(2-aminoethoxy)silane facilitate hydrogen bonding and amine-reactive coupling, useful in hydrophilic coatings. In contrast, Vinyltris(2-methoxyethoxy)silane’s ether linkages provide hydrolytic stability but lower reactivity, suited for laboratory or controlled environments [[10], [2-6]].
Aromatic vs. Aliphatic Substituents : Ethoxytris(2-methoxyphenyl)silane’s aromatic rings enhance UV resistance and thermal stability, making it preferable in electronic coatings. This compound’s aliphatic epoxides prioritize reactivity over environmental resistance .
Research Findings and Industrial Relevance
Adhesive Performance : this compound outperforms ketoxime silanes in fast-curing applications but is less suitable for high-temperature stability, where aromatic silanes (e.g., Ethoxytris(2-methoxyphenyl)silane) excel .
Environmental Impact : Epoxide silanes may generate volatile byproducts during curing, whereas methoxyethoxy and phenyl-substituted analogs exhibit lower VOC emissions .
Q & A
Q. Critical factors for performance :
- Humidity : >50% RH accelerates curing but may cause bubbling.
- Catalyst : Dibutyltin dilaurate (0.1–1 wt%) optimizes reaction rate without side reactions.
What methodologies are recommended for assessing thermal and hydrolytic stability in storage?
Advanced Research Question
Stability studies should align with industrial practices :
Thermal stability : TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C expected).
Hydrolytic resistance : Accelerated aging (70°C, 75% RH, 7 days) with periodic FTIR to track silanol formation.
Storage protocols : Argon-purged containers at 4°C minimize moisture uptake .
Q. Data Interpretation Example :
| Condition | Stability Threshold | Observed Degradation |
|---|---|---|
| 30°C, dry | >12 months | <2% silanol formation |
| 40°C, 60% RH | 3 months | 15% hydrolysis |
How can researchers resolve contradictions in polymer compatibility studies for epoxy-functional silanes?
Advanced Research Question
Conflicting reports on polymer interactions (e.g., vs. ) require systematic evaluation:
Compatibility screening : Blend silane (5–10 wt%) with target polymer (e.g., epoxy resin, PDMS) and assess phase separation via DSC or SEM.
Adhesion testing : ASTM D4541 pull-off tests on coated substrates quantify interfacial strength.
Accelerated aging : Expose composites to UV/humidity cycles to evaluate long-term stability .
What are the best practices for mitigating risks associated with unreported decomposition products?
Basic Research Question
Given limited data on hazardous byproducts , adopt proactive measures:
- Containment : Use fume hoods with HEPA filters during synthesis/handling .
- Waste treatment : Partner with certified agencies for siloxane waste disposal .
- Emergency protocols : Neutralize spills with vermiculite, not water, to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
